1-propyl-1H-1,2,3-triazole-4-carboxylic acid

描述

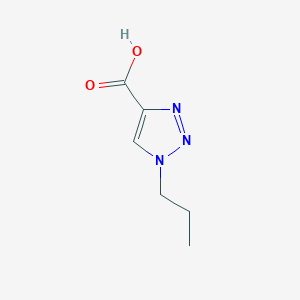

1-Propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by a propyl group attached to the nitrogen at position 1 and a carboxylic acid group at position 4. Triazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, materials science, and agriculture.

准备方法

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and regioselective, producing 1,4-disubstituted triazoles with high yields. The reaction typically involves the use of copper(I) iodide as a catalyst, with sodium ascorbate as a reducing agent, and is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of triazoles under controlled conditions. Copper-on-charcoal is commonly used as a heterogeneous catalyst in these processes, providing high yields and good functional group tolerance .

化学反应分析

Types of Reactions: 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the propyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Triazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted triazoles depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that derivatives of 1H-1,2,3-triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the carboxylic acid group enhances the solubility and bioavailability of these compounds.

Carbonic Anhydrase Inhibition:

A series of triazole analogs have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and diseases. The synthesized compounds displayed IC50 values ranging from 13.8 to 35.7 µM, indicating their potential as therapeutic agents against conditions such as glaucoma and obesity . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring significantly affect the inhibitory potency.

Anti-inflammatory Properties:

Triazole derivatives have also been investigated for their anti-inflammatory effects. Compounds containing the triazole moiety have been shown to reduce inflammation in various animal models, suggesting their potential use in treating inflammatory diseases .

Agrochemical Applications

Herbicides and Insecticides:

The triazole ring is a key pharmacophore in many agrochemical products. Research indicates that 1-propyl-1H-1,2,3-triazole-4-carboxylic acid can serve as a precursor for synthesizing herbicides and insecticides due to its ability to inhibit specific enzymes in target pests and weeds . The compound's efficacy as a herbicide can be attributed to its structural similarity to naturally occurring plant hormones.

Fungicides:

Triazoles are widely used in agriculture as fungicides. Compounds derived from this compound have shown promising activity against various fungal pathogens that affect crops, thus contributing to improved agricultural productivity .

Material Science Applications

Polymer Chemistry:

The incorporation of triazole units into polymer matrices has been explored for enhancing material properties. Triazoles can improve thermal stability and mechanical strength when used as monomers in polymer synthesis. This application is particularly relevant in developing high-performance materials for industrial uses .

Synthesis of New Compounds

Building Block for Drug Development:

this compound serves as an essential building block in the synthesis of novel pharmaceutical compounds. Its versatile reactivity allows it to participate in various coupling reactions, including “Click” chemistry and Suzuki-Miyaura cross-coupling reactions, facilitating the development of complex molecular architectures with potential biological activities .

Case Studies

作用机制

The mechanism of action of 1-propyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, triazoles often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

相似化合物的比较

1-Propyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.

1-Butyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substituent groups, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with biological targets and its overall stability .

生物活性

1-Propyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways. For instance, it may inhibit xanthine oxidase, which is relevant in hyperuricemia and gout treatment. This inhibition can lead to decreased uric acid production and subsequent therapeutic effects .

- Antimicrobial Activity : The triazole ring structure allows for interactions with bacterial cell wall synthesis pathways, leading to antimicrobial effects. Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties.

Structure-Activity Relationships (SAR)

The SAR analysis has revealed that modifications to the triazole ring and side chains significantly influence the biological activity of the compound:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1-propyl | 0.21 | Xanthine oxidase inhibitor |

| 9a | 13.8 | Carbonic anhydrase-II inhibitor |

| 4a | Comparable to doxorubicin | Antiproliferative agent |

In a study evaluating various derivatives, it was found that specific substitutions at the 4-position of the triazole ring enhanced inhibitory potency against xanthine oxidase and carbonic anhydrase-II enzymes . The presence of lipophilic groups was associated with increased potency.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various pathogens. In vitro assays demonstrated that derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Activity : In a study assessing antiproliferative effects on Jurkat T-cells, compound 4a showed promising results by inducing apoptosis and DNA damage without direct DNA intercalation. This suggests a unique mechanism where the compound may affect mitochondrial function and cellular integrity .

- Enzyme Inhibition Studies : A series of triazole derivatives were synthesized and evaluated for their inhibitory effects on xanthine oxidase and carbonic anhydrase-II. The most potent compounds exhibited IC50 values significantly lower than standard inhibitors like allopurinol and acetazolamide .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-propyl-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) such as P95 respirators (or equivalent EU-standard P1 masks) for particulate protection and OV/AG/P99 cartridges for vapor protection . Use nitrile gloves and face shields to prevent skin/eye contact. Ensure proper ventilation and avoid drainage contamination. Store in sealed containers under inert conditions to prevent decomposition .

Q. What synthetic routes are available for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by carboxylation. Optimize yields by controlling reaction temperature (60–80°C), using anhydrous solvents (e.g., DMF), and purifying via recrystallization in ethanol/water mixtures . Monitor intermediates using TLC with UV visualization.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Employ H/C NMR to confirm triazole ring proton environments (δ 7.5–8.5 ppm) and propyl chain integration. Use FT-IR to identify carboxylic acid O-H stretches (2500–3300 cm) and triazole C-N vibrations (1450–1600 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (<2 ppm error) .

Q. What are the current gaps in toxicological data for this compound, and how can preliminary toxicity screenings be conducted?

- Methodological Answer : Limited acute toxicity data exist. Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using human hepatocyte (HepG2) or renal (HEK293) cell lines. Dose-response curves (0.1–100 µM) over 48 hours can establish IC values .

Q. How should researchers approach the purification of this compound for pharmacological assays?

- Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate impurities. Confirm purity (>95%) via analytical HPLC and elemental analysis. Lyophilize fractions to obtain stable crystalline solids .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological targets of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (PDB) to identify binding affinities for enzymes like cyclooxygenase-2 (COX-2) or kinases. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict electrophilic/nucleophilic sites for derivatization .

Q. What strategies resolve contradictions in reported physicochemical properties of triazole-carboxylic acid derivatives?

- Methodological Answer : Cross-validate data using standardized protocols (OECD guidelines). For example, determine logP values via shake-flask method (octanol/water) and compare with HPLC-derived logD. Address discrepancies by controlling humidity during measurements .

Q. What role does the propyl substituent play in modulating physicochemical and pharmacological properties?

- Methodological Answer : The propyl chain enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability. Compare with methyl/ethyl analogs via parallel synthetic routes and assess solubility (water and PBS) and plasma protein binding (equilibrium dialysis) .

Q. How can researchers design experiments to elucidate metabolic pathways and degradation products in biological systems?

- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Use isotopically labeled C-propyl groups to track biotransformation. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What challenges exist in establishing structure-activity relationships (SAR) for triazole-carboxylic acid derivatives?

- Methodological Answer : Heterocyclic ring substituents introduce steric and electronic variability. Use combinatorial libraries with varying alkyl chains (C1–C6) and substituents (halogens, methoxy). Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) and correlate activity with computed descriptors (Hammett σ, molar refractivity) .

属性

IUPAC Name |

1-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAMQMROPRVESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。